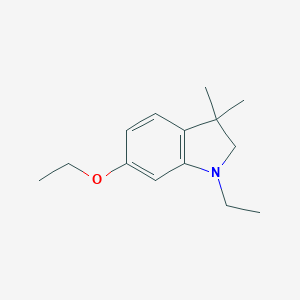

(S)-4,4,4-Trifluorobutane-1,3-diol

Overview

Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number or IUPAC name. It may also include information about its appearance (color, state of matter under standard conditions) and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanisms of these reactions.Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Scientific Research Applications

Organocatalytic Synthesis

A direct and enantioselective synthesis of 2-substituted 4,4,4-trifluorobutane-1,3-diols has been achieved through an organocatalytic asymmetric direct aldol reaction. This process involves the in situ generation of gaseous and unstable trifluoroacetaldehyde from its hemiacetal, followed by a reduction process. The method offers moderate to good yields with low diastereoselectivities and excellent enantioselectivities, indicating its utility in creating enantiomerically enriched compounds for further chemical synthesis (Funabiki et al., 2015).

Luminescent Materials

(S)-4,4,4-Trifluorobutane-1,3-diol derivatives have been explored for their luminescent properties, particularly in the development of photonic materials. For instance, europium(III) complexes with β-diketonate ligands, incorporating this moiety, exhibit bright red luminescence. Such materials have been doped into polymers to form luminescent films and nanowires, showing potential for photonic applications due to their high luminescence quantum yields and stability (Biju et al., 2014).

Fluorinated Pyrazole Derivatives

The compound has also been utilized in the regioselective synthesis of fluorinated pyrazole derivatives. This research highlights its role in creating novel organic frameworks with potential applications in materials science and as intermediates in organic synthesis (Song & Zhu, 2001).

Spectroscopic Fluorescent Probes

Additionally, derivatives of (S)-4,4,4-Trifluorobutane-1,3-diol have been investigated as spectroscopic fluorescent probes for real-time monitoring of cationic photopolymerization. Such probes offer advantages in monitoring polymerization processes, providing insights into the kinetics and mechanisms of polymer formation (Ortyl et al., 2014).

Nucleophilic Addition Reactions

The compound has also found use in nucleophilic addition reactions, such as the synthesis of tertiary 1,4-alkynediols containing CF3 and aroylmethyl groups through the nucleophilic addition of sodium acetylide. This showcases its versatility in synthetic organic chemistry for introducing fluorinated motifs into complex molecules (Usachev, 2011).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact.

Future Directions

This involves predicting or proposing future research directions. It could include potential applications, modifications, or related compounds to synthesize.

properties

IUPAC Name |

(3S)-4,4,4-trifluorobutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLIIHMYYAHRGK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282619 | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4,4,4-Trifluorobutane-1,3-diol | |

CAS RN |

135154-88-0 | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135154-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanediol, 4,4,4-trifluoro-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)